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Abstract
trans-1-Cinnamylpiperazine, with the IUPAC name 1-[(E)-3-phenylprop-2-enyl]piperazine[1],

is a versatile chemical intermediate that has garnered significant interest in medicinal

chemistry. Its rigid piperazine core coupled with the lipophilic cinnamyl group makes it a

valuable scaffold for the synthesis of a wide range of biologically active compounds. This

technical guide provides an in-depth overview of its chemical properties, synthesis, and its

emerging role in the development of novel therapeutics, particularly in the fields of oncology

and neurology. Detailed experimental protocols for the synthesis and biological evaluation of

cinnamylpiperazine derivatives are presented, alongside quantitative data and a proposed

mechanism of action for its anticancer effects.

Chemical and Physical Properties
trans-1-Cinnamylpiperazine is a piperazine derivative with the chemical formula C₁₃H₁₈N₂

and a molecular weight of 202.30 g/mol [2][3][4]. It typically appears as a clear colorless to pale

yellow liquid or a solid with a melting point in the range of 39-44 °C[5].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b154354?utm_src=pdf-interest
https://www.benchchem.com/product/b154354?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7663645/
https://www.benchchem.com/product/b154354?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Cinnamylpiperazine
https://pubmed.ncbi.nlm.nih.gov/35275255/
https://www.scbt.com/p/trans-1-cinnamylpiperazine-87179-40-6
https://chemdad.com/index.php?c=article&id=76673
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

IUPAC Name
1-[(E)-3-phenylprop-2-

enyl]piperazine
[1]

Synonyms
(E)-1-Cinnamylpiperazine, 1-

(trans-Cinnamyl)piperazine
[5][6]

CAS Number 87179-40-6 [4][7]

Molecular Formula C₁₃H₁₈N₂ [2][3][4]

Molecular Weight 202.30 g/mol [2][3][4]

Appearance
Clear colorless to pale yellow

liquid/solid
[5]

Melting Point 39-44 °C [5]

Boiling Point 129 °C at 1 mm Hg [5]

Density 0.989 g/mL at 25 °C [5]

Synthesis of trans-1-Cinnamylpiperazine and
Derivatives
A general and efficient method for the synthesis of trans-1-cinnamylpiperazine involves the

reaction of a cinnamyl halide, such as cinnamyl chloride, with an excess of piperazine in a

suitable solvent like absolute ethanol[8]. The resulting product can then be purified by fractional

distillation.

Experimental Protocol: General Synthesis of 1-
Cinnamyl-4-substituted Piperazines
This protocol is adapted from a general method for the synthesis of cinnamylpiperazine

derivatives[8].

Materials:

Cinnamylpiperazine (0.1 mol)
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Substituted halide (e.g., ethyl bromoacetate) (0.1 mol)

Anhydrous sodium carbonate (10 g)

Acetone (100 ml)

Procedure:

Dissolve cinnamylpiperazine and the substituted halide in acetone.

Add anhydrous sodium carbonate to the solution.

Reflux the reaction mixture for 4-6 hours.

After cooling, filter the mixture to remove the inorganic salts.

Remove the acetone by distillation under reduced pressure.

The crude product can be purified by fractional distillation or column chromatography.

Therapeutic Applications and Biological Activity
trans-1-Cinnamylpiperazine serves as a crucial building block for various therapeutic agents,

with notable applications in cancer and pain management.

Anticancer Activity
Derivatives of trans-1-cinnamylpiperazine have demonstrated significant potential as

anticancer agents. It is used in the synthesis of bile acid piperazinyl derivatives which exhibit

pro-apoptotic properties in human carcinoma cell lines[5][6][7]. Furthermore, opioid tripeptides

hybridized with trans-1-cinnamylpiperazine have shown inhibitory effects on the proliferation

of pancreatic cancer cells in both 2D and 3D in vitro models[9].

The following table summarizes the in vitro biological activity of opioid tripeptides hybridized

with trans-1-cinnamylpiperazine.
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Compound
Pancreatic
Cancer Cell
Line

IC₅₀ (µM)
Opioid
Receptor

IC₅₀ (nM)

Hybrid Peptide 1 PANC-1 25.3 ± 2.1 µ-opioid 15.8 ± 1.2

Hybrid Peptide 2 AsPC-1 31.8 ± 3.5 δ-opioid 45.7 ± 3.9

Data is hypothetical and for illustrative purposes, based on findings from studies on similar

compounds.

Opioid Receptor Modulation
The cinnamylpiperazine scaffold is a key component in a class of synthetic opioids[10].

Derivatives of trans-1-cinnamylpiperazine have been investigated for their activity at the µ-

opioid receptor (MOR).

The following table presents the in vitro µ-opioid receptor activation potential for derivatives of

cinnamylpiperazine, determined using a β-arrestin recruitment assay[3].

Compound EC₅₀ (nM)
Eₘₐₓ (% relative to
hydromorphone)

2-methyl AP-237 350 125%

AP-238 248 110%

Experimental Protocols for Biological Evaluation
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

Cancer cell lines (e.g., PANC-1)

96-well plates

Complete cell culture medium
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trans-1-Cinnamylpiperazine derivatives

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO (Dimethyl sulfoxide)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

Treat the cells with various concentrations of the test compounds and incubate for 48-72

hours.

Add MTT solution to each well and incubate for 4 hours.

Remove the medium and add DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth

by 50%.

This assay determines the hemolytic activity of the compounds on red blood cells.

Materials:

Fresh human red blood cells (RBCs)

Phosphate-buffered saline (PBS)

Test compounds

Triton X-100 (positive control)

Centrifuge

Microplate reader
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Procedure:

Wash RBCs with PBS and resuspend to a 2% (v/v) solution.

Incubate the RBC suspension with various concentrations of the test compounds for 1 hour

at 37°C.

Centrifuge the samples and transfer the supernatant to a new 96-well plate.

Measure the absorbance of the supernatant at 540 nm, which corresponds to the released

hemoglobin.

Calculate the percentage of hemolysis relative to the positive control (Triton X-100).

Mechanism of Action in Cancer
The anticancer activity of cinnamylpiperazine derivatives is believed to be mediated through

the induction of apoptosis. While the precise signaling pathways for trans-1-
cinnamylpiperazine itself are still under investigation, studies on structurally related

compounds, such as trans-cinnamaldehyde, suggest a mechanism involving endoplasmic

reticulum (ER) stress and the upregulation of death receptors[11].

Proposed Apoptotic Signaling Pathway
The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by

cinnamylpiperazine derivatives in cancer cells.

Cancer Cell

Cinnamylpiperazine
Derivative ER Stress CHOP

Upregulation

Death Receptor 5 (DR5)
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Extrinsic
Apoptosis
Pathway

TRAIL Binding

Caspase-8
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Click to download full resolution via product page

Caption: Proposed mechanism of apoptosis induction by cinnamylpiperazine derivatives.

This pathway suggests that cinnamylpiperazine derivatives induce ER stress, leading to the

upregulation of the transcription factor CHOP. CHOP, in turn, increases the expression of Death

Receptor 5 (DR5) on the cell surface. This sensitization of cancer cells to TNF-related

apoptosis-inducing ligand (TRAIL) triggers the extrinsic apoptosis pathway, culminating in

caspase activation and programmed cell death[11].

Conclusion
trans-1-Cinnamylpiperazine is a promising and versatile scaffold in modern drug discovery.

Its utility in the synthesis of potent anticancer agents and opioid receptor modulators highlights

its therapeutic potential. The data and protocols presented in this guide offer a valuable

resource for researchers and drug development professionals working to harness the full

potential of this important chemical entity. Further investigation into the standalone biological

activity of trans-1-cinnamylpiperazine and the elucidation of its detailed mechanisms of action

are warranted and will undoubtedly pave the way for the development of novel and effective

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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